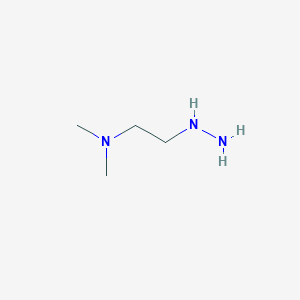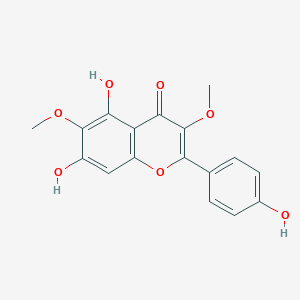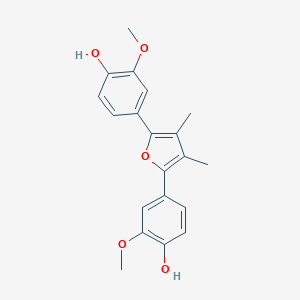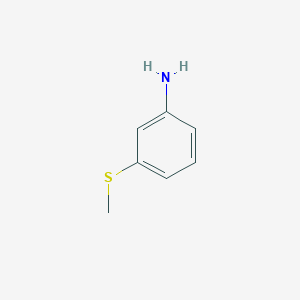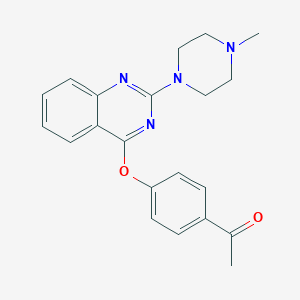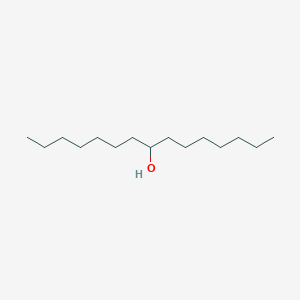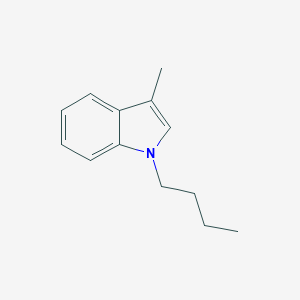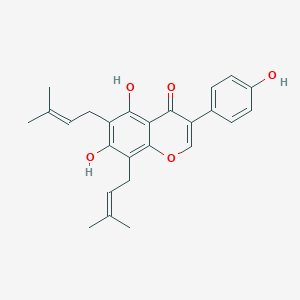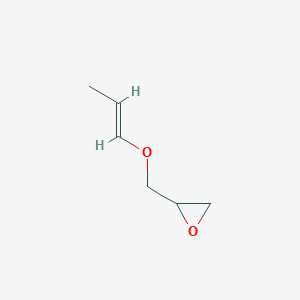
Loratadine/pseudoephedrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Loratadine/pseudoephedrine is a combination medication used to treat symptoms of allergies and the common cold. Loratadine is an antihistamine that helps to relieve symptoms such as sneezing, runny nose, and watery eyes, while pseudoephedrine is a decongestant that helps to relieve nasal congestion.
Mechanism of Action
Loratadine works by blocking the action of histamine, a chemical produced by the body in response to allergens. Histamine is responsible for causing symptoms such as sneezing, itching, and watery eyes. By blocking the action of histamine, loratadine helps to relieve these symptoms. Pseudoephedrine works by constricting blood vessels in the nasal passages, which helps to relieve nasal congestion.
Biochemical and Physiological Effects:
Loratadine/pseudoephedrine has several biochemical and physiological effects. Loratadine blocks the H1 receptor, which is responsible for mediating the effects of histamine. Pseudoephedrine constricts blood vessels in the nasal passages, which helps to relieve nasal congestion. Both compounds have been shown to be safe and well-tolerated in patients.
Advantages and Limitations for Lab Experiments
Loratadine/pseudoephedrine has several advantages for lab experiments. It is readily available and easy to administer. It is also relatively safe and well-tolerated in animals. However, there are some limitations to using loratadine/pseudoephedrine in lab experiments. It may not accurately reflect the effects of the drug in humans, and there may be species differences in drug metabolism and pharmacokinetics.
Future Directions
There are several future directions for research on loratadine/pseudoephedrine. One area of research is to better understand the mechanism of action of these compounds. Another area of research is to develop new formulations of loratadine/pseudoephedrine that are more effective and have fewer side effects. Additionally, research could be done to investigate the potential use of loratadine/pseudoephedrine in treating other conditions, such as asthma or chronic obstructive pulmonary disease.
Synthesis Methods
Loratadine/pseudoephedrine is synthesized by combining loratadine and pseudoephedrine in specific ratios. Loratadine is synthesized by reacting ethyl 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 4-chloro-α,α-dimethylbenzeneacetonitrile, followed by reduction with lithium aluminum hydride. Pseudoephedrine is synthesized by reducing ephedrine or pseudoephedrine hydrochloride with lithium aluminum hydride. The two compounds are then combined in specific ratios to produce loratadine/pseudoephedrine.
Scientific Research Applications
Loratadine/pseudoephedrine has been extensively studied for its effectiveness in treating symptoms of allergies and the common cold. Research has shown that loratadine/pseudoephedrine is effective in reducing symptoms such as sneezing, runny nose, and nasal congestion. It has also been studied for its safety and tolerability in patients.
properties
CAS RN |
132316-36-0 |
|---|---|
Product Name |
Loratadine/pseudoephedrine |
Molecular Formula |
C32H38ClN3O3 |
Molecular Weight |
548.1 g/mol |
IUPAC Name |
ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate;(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C22H23ClN2O2.C10H15NO/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20;1-8(11-2)10(12)9-6-4-3-5-7-9/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3;3-8,10-12H,1-2H3/t;8-,10+/m.0/s1 |
InChI Key |
ZQBWEJQBVWJHRY-PXRPMCEGSA-N |
Isomeric SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1.C[C@@H]([C@H](C1=CC=CC=C1)O)NC |
SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1.CC(C(C1=CC=CC=C1)O)NC |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1.CC(C(C1=CC=CC=C1)O)NC |
Other CAS RN |
132316-36-0 |
synonyms |
Sch 434 Sch-434 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



